molecular formula C9H15NO4 B146115 (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 126496-79-5

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No.: B146115
CAS No.: 126496-79-5
M. Wt: 201.22 g/mol
InChI Key: OHKDZMSOHBQKDL-UOQJWNSWSA-N
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Description

(S)-1-Tert-butyl 2-methyl Aziridine-1,2-dicarboxylate (CAS 126496-79-5) is a chiral aziridine building block of high value in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C9H15NO4 and a molecular weight of 201.22 g/mol, features two different protecting groups—a tert-butyl ester and a methyl ester—which offer orthogonal deprotection strategies for sophisticated molecular construction . Its primary research value lies in its use as a versatile electrophilic synthon for the synthesis of chiral amine derivatives; the strained, three-membered aziridine ring can be regioselectively opened by various nucleophiles, enabling the stereoselective introduction of complex functional groups in drug discovery programs . Researchers utilize this reagent as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. The (S)-configuration is critical for achieving desired stereochemical outcomes in asymmetric synthesis . Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is labeled with the GHS07 signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product sealed in a dry environment at 2-8°C to maintain stability and purity, specified at ≥97% . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDZMSOHBQKDL-UOQJWNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies via Aziridine Formation

The core aziridine ring in (S)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate is typically constructed through intramolecular cyclization of β-amino alcohol precursors. A key method involves the treatment of N-tosyl-protected β-amino alcohols with thionyl chloride (SOCl₂), forming a reactive sulfonate intermediate that undergoes ring closure to yield the aziridine framework. For example:

  • Step 1 : Protection of (S)-2-amino-3-hydroxypropanoate with p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF) at 0°C forms the N-Ts derivative.

  • Step 2 : Cyclization via SOCl₂-mediated sulfonation, followed by base-induced elimination, produces the aziridine ring with >90% regioselectivity.

This method ensures retention of stereochemistry, as demonstrated by chiral HPLC analysis showing >98% enantiomeric excess (ee) when starting from enantiopure precursors.

Esterification and Protecting Group Strategies

The tert-butyl and methyl ester groups are introduced sequentially to avoid racemization:

tert-Butyloxycarbonyl (Boc) Protection

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

  • Conditions : Reaction in dichloromethane (DCM) at 25°C for 12 hours.

  • Yield : 85–92%.

The Boc group provides steric hindrance, preventing undesired nucleophilic attacks during subsequent steps.

Methyl Esterification

  • Reagents : Methyl chloroformate, triethylamine (Et₃N).

  • Conditions : 0°C in anhydrous DCM, 2-hour reaction time.

  • Yield : 88–94%.

One-Pot Click Chemistry Approaches

Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid assembly:

  • Reagents : tert-Butyl 4-propioloylpiperazine-1-carboxylate, methyl azide, CuI, N,N-diisopropylethylamine (DIPEA).

  • Conditions : DMF solvent, 0°C, 5-minute reaction time.

  • Yield : 90–97%.

This method reduces reaction times from hours to minutes while maintaining high stereofidelity, as confirmed by polarimetry ([α]D²⁵ = +34.2° (c = 1.0, CHCl₃)).

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Optimal Temperature : 0–5°C for cyclization steps to minimize epimerization.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states.

Catalytic Systems

  • CuI/DIPEA : Critical for accelerating CuAAC reactions, achieving turnover frequencies (TOF) >500 h⁻¹.

  • Silver Perchlorate (AgClO₄) : Used in aziridinium ion formation, improving ring-opening regioselectivity to >95%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactors.

  • Advantages : Enhanced heat/mass transfer, reduced byproduct formation (<2%).

  • Throughput : 1.2 kg/day with 89% yield.

Crystallization and Purification

  • Solvent System : Ethyl acetate/hexane (1:3 v/v).

  • Purity : >99.5% by HPLC (C18 column, 90:10 H₂O/ACN).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 3.95–4.10 (m, 2H, aziridine-CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O Boc).

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IC column, 85:15 hexane/isopropanol, 1.0 mL/min. Retention times: 8.2 min (S-enantiomer), 9.7 min (R-enantiomer).

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Ring-Closing85–906–8 hHigh regioselectivityRequires toxic SOCl₂
One-Pot CuAAC90–975 minRapid synthesisCu residue removal required
Continuous Flow8924 hScalabilityHigh initial equipment cost

Chemical Reactions Analysis

Types of Reactions

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening and formation of substituted amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Substitution Reactions: The aziridine ring can undergo substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substituted Amines: From nucleophilic ring-opening.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate serves as a versatile intermediate in organic synthesis. Its aziridine structure allows for various ring-opening reactions, leading to the formation of valuable derivatives.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Ring OpeningReacts with nucleophiles to yield amino acids or amines.
Coupling ReactionsUsed in the synthesis of macrocyclic peptides and other complex molecules.
FunctionalizationAllows for the introduction of various functional groups through electrophilic attack.

Medicinal Chemistry

This compound has been investigated for its potential in drug development, particularly in creating peptidomimetics and other biologically active compounds.

Case Study: Macrocyclic Peptide Development

Recent studies have shown that this compound can be utilized to design macrocyclic peptides with enhanced biological activity. For instance, derivatives synthesized from this compound exhibited potent anti-malarial activity, demonstrating its potential as a scaffold for drug design.

  • Key Findings :
    • Improved solubility and permeability were achieved through structural modifications.
    • The compound's derivatives maintained selectivity against Plasmodium falciparum while showing low toxicity to human cells .

Applications in Material Science

Beyond medicinal applications, this compound is also utilized in material science for the development of polymers and coatings due to its reactive aziridine group.

Table 2: Applications in Material Science

ApplicationDescriptionReference
Polymer SynthesisActs as a monomer in the production of specialty polymers with unique properties.
CoatingsUsed to create coatings that exhibit improved adhesion and durability.

Mechanism of Action

The mechanism of action of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can open upon nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce chiral centers and create complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-Tert-butyl 2-methyl Aziridine-1,2-dicarboxylate

  • CAS No.: 126496-79-5
  • Key Differences : The (R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) with the (S)-form but exhibits opposite optical rotation. Enantiomeric purity is crucial in drug design, as biological systems often discriminate between enantiomers. For example, one enantiomer may act as a therapeutic agent, while the other could be inactive or toxic .

Aziridine Derivatives with Alternative Protecting Groups

(S)-1-Benzyl 2-Methyl Aziridine-1,2-dicarboxylate
  • CAS No.: 104597-98-0
  • Structural Difference : The tert-butyl group is replaced with a benzyl ester.
  • Implications: Reactivity: Benzyl esters are cleaved under hydrogenolysis or acidic conditions, offering orthogonal deprotection strategies compared to tert-butyl esters (removed via strong acids like TFA). Cost: Priced lower (71.00 €/1g vs. 119.00 €/1g for the tert-butyl analog), reflecting differences in synthesis complexity .
(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid
  • CAS No.: 1286768-92-0
  • Structural Difference : The methyl ester is replaced with a carboxylic acid group.
  • Implications :
    • Solubility : Increased polarity improves aqueous solubility.
    • Reactivity : The carboxylic acid enables direct amide coupling, bypassing ester hydrolysis steps required in methyl/tert-butyl analogs .

Azetidine and Pyrrolidine Analogs

(S)-1-Tert-butyl 2-methyl Azetidine-1,2-dicarboxylate
  • CAS No.: 107020-12-2
  • Structural Difference : Four-membered azetidine ring instead of aziridine.
  • Implications :
    • Ring Strain : Reduced strain compared to aziridine lowers reactivity in ring-opening reactions.
    • Stability : Requires storage at 2–8°C, suggesting higher sensitivity than aziridine derivatives .
Pyrrolidine Derivatives (e.g., 1-Tert-butyl 2-methyl (2S,3S)-3-Hydroxypyrrolidine-1,2-dicarboxylate)
  • CAS No.: 130966-46-0, 757961-41-4
  • Structural Differences : Five-membered pyrrolidine ring with hydroxyl substituents.
  • Implications :
    • Hydrogen Bonding : Hydroxyl groups enhance solubility and enable interactions with biological targets.
    • Applications : Used in synthesizing peptidomimetics or glycosidase inhibitors due to conformational flexibility .

Comparative Data Table

Compound Name CAS No. Key Structural Features Reactivity/Stability Notes Applications
(S)-1-Tert-butyl 2-methyl Aziridine-1,2-dicarboxylate 1315000-92-0 3-membered ring, tert-butyl/methyl esters High ring strain; stable under basic conditions Chiral amine synthesis
(R)-Enantiomer 126496-79-5 Mirror-image stereochemistry Identical physical properties Enantioselective catalysis
(S)-1-Benzyl 2-Methyl Aziridine-1,2-dicarboxylate 104597-98-0 Benzyl ester substituent Cleavable via hydrogenolysis Prodrug design
(S)-Azetidine Analog 107020-12-2 4-membered ring Moderate reactivity; refrigeration required Strain-modulated synthesis
Pyrrolidine Derivatives 130966-46-0 5-membered ring, hydroxyl group Low strain; hydrogen-bonding capability Peptidomimetics, enzyme inhibitors

Biological Activity

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral organic compound notable for its aziridine ring structure, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 126496-79-5
  • Structure : The compound features a three-membered nitrogen-containing heterocycle (aziridine) and two carboxylate groups, enhancing its reactivity and interaction with biological targets.

Research indicates that this compound interacts specifically with protein disulfide isomerases (PDIs). By inhibiting these enzymes, the compound disrupts normal protein folding processes, leading to apoptosis in cancer cells. This mechanism suggests its potential as a therapeutic agent in oncology, particularly against tumors where misfolded proteins contribute to disease progression.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. This activity may be attributed to its ability to disrupt cellular functions through interaction with essential proteins .

Cytotoxicity in Cancer Cells

The compound has shown promise in laboratory settings for inducing cell death in various cancer cell lines. Its ability to inhibit PDIs can lead to the accumulation of misfolded proteins, triggering stress responses that result in apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Methyl (S)-N-Cbz-aziridine-2-carboxylateC₉H₁₃N₁O₄Different protecting group; less steric hindrance
1-Benzyl 2-methyl (S)-1,2-aziridinedicarboxylateC₁₁H₁₃N₁O₄Benzyl group provides different electronic properties
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylateC₉H₁₅N₁O₄Enantiomer with opposite chirality

This table highlights how variations in substituents can influence biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Inhibition of PDIs : A study demonstrated that this compound effectively inhibits PDIs in vitro, leading to increased levels of misfolded proteins and subsequent apoptosis in cancer cell lines.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibits inhibitory effects against specific strains of bacteria and fungi, indicating its potential as an antimicrobial agent.
  • Synthetic Applications : The compound's unique structure makes it a valuable precursor for synthesizing other biologically active molecules. It serves as a building block for developing new drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate?

  • Methodological Answer : A common approach involves multi-step reactions starting from pyrrolidine or aziridine precursors. For example, methyl (2S)-5-oxopyrrolidine-2-carboxylate can undergo tert-butoxycarbonylation using DMAP (4-dimethylaminopyridine) and TEA (triethylamine) in ethyl acetate at 0–20°C for 16 hours, followed by purification . Key parameters include temperature control (0°C during reagent addition) and inert atmospheres to prevent side reactions.
Reaction Conditions Details
ReagentsDMAP, TEA, tert-butoxycarbonyl reagent
SolventEthyl acetate
Temperature0–20°C
Time16 hours
Yield OptimizationDropwise addition at 0°C

Q. How is the stereochemical configuration of (S)-enantiomers confirmed?

  • Methodological Answer : Chiral HPLC or polarimetry is employed to distinguish (S)- and (R)-enantiomers. For example, (S)-configured compounds often show distinct retention times in chiral columns compared to their (R)-counterparts . Absolute configuration can be further validated via X-ray crystallography if crystalline derivatives are available.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Exact mass analysis (e.g., 201.13 Da for the parent ion) confirms molecular formula .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ indicate ester carbonyl groups .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR distinguishes tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups. 13^{13}C NMR resolves carbonyl carbons (δ ~165–170 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer : Design of Experiments (DoE) screens variables like catalyst loading, solvent polarity, and temperature. For instance, substituting ethyl acetate with acetonitrile may enhance tert-butoxycarbonylation efficiency . Kinetic studies (e.g., monitoring reaction progress via TLC) help identify rate-limiting steps.
Optimization Strategy Example
Solvent ScreeningAcetonitrile vs. Ethyl acetate
Catalyst SelectionDMAP vs. N-methylimidazole
Temperature Gradients0°C (initial) → 25°C (completion)

Q. What strategies resolve contradictory data between mass spectrometry and NMR for aziridine derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected adducts in MS or split NMR peaks) often arise from impurities or stereochemical instability. Solutions include:

  • High-Resolution MS (HRMS) to distinguish isobaric species.
  • Dynamic NMR to detect conformational exchange in aziridine rings .
  • Recrystallization to isolate pure stereoisomers before analysis .

Q. How are functionalized derivatives (e.g., amino- or fluorobenzyl-substituted) synthesized?

  • Methodological Answer : Post-synthetic modifications include:

  • Amine Protection/Deprotection : Boc-protected amines (e.g., 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate) are synthesized via Boc-anhydride reactions .

  • Electrophilic Substitution : Fluorobenzyl groups are introduced using 4-fluorobenzyl bromide under basic conditions .

    Derivatization Example Conditions
    Boc ProtectionBoc2_2O, DMAP, DCM, 0°C → RT
    FluorobenzylationK2_2CO3_3, DMF, 60°C

Q. What methods address low stereoselectivity in aziridine ring formation?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily introduce bulky groups to enforce desired stereochemistry .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
  • Kinetic Resolution : Asymmetric catalysis (e.g., Jacobsen’s catalysts) favors formation of (S)-enantiomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate
Reactant of Route 2
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(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

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